molecular formula C8H7IN2 B512149 2-iodo-1-methylbenzimidazole CAS No. 34734-15-1

2-iodo-1-methylbenzimidazole

Cat. No.: B512149
CAS No.: 34734-15-1
M. Wt: 258.06g/mol
InChI Key: JLJKZVGGJIIKIM-UHFFFAOYSA-N
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Description

2-iodo-1-methylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1-methylbenzimidazole typically involves the iodination of 1-methyl-1H-benzoimidazole. One common method includes the reaction of 1-methyl-1H-benzoimidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-iodo-1-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-iodo-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The iodine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Properties

CAS No.

34734-15-1

Molecular Formula

C8H7IN2

Molecular Weight

258.06g/mol

IUPAC Name

2-iodo-1-methylbenzimidazole

InChI

InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3

InChI Key

JLJKZVGGJIIKIM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1I

Canonical SMILES

CN1C2=CC=CC=C2N=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven dried nitrogen purged 3 neck 100 mL round bottom flask, 1.00 g (7.57 mmol) of 1-methylbenzimidazole in 20 mL of dry tetrahydrofuran is cooled to −78° C. 10.69 mL (18.17 mmol) of 1.7 M t-butyllithium in hexanes is added and the reaction mixture is stirred at −78° C. for 1 h. 2.55 g (11.36 mmol) of NIS in 20 mL of dry tetrahydrofuran is added. Reaction is removed from bath and stirred at room temperature for 1 hour, quenched with saturated aqueous solution of ammonium chloride, and diluted with dichloromethane. The layers are separated, the aqueous is extracted 3×100 mL dichloromethane, dried (MgSO4), and concentrated. The crude mixture is purified by chromatography using hexanes:ethyl acetate as a solvent system. The product containing fractions are combined to obtain 0.400 g of the title compound, 21% yield. MS, ES+=259.0 (M+1); 1H NMR (DMSO-d6) δ 7.580-7.552 (m, 2H); 7.228-7.129 (m, 2H); 3.750 (s, 3H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.69 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.55 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
21%

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